(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene
Description
This compound is a structurally complex molecule featuring a cyclohexene core substituted with two extended heptatrienyl chains. However, direct studies on its synthesis, properties, or biological activity are absent in the provided evidence, necessitating comparisons with structurally related compounds .
Properties
IUPAC Name |
(3E,5S)-3-[(2E,4E,6E)-1-hydroxy-7-[(1S,2S)-2-[(1E,3E,5E,7E)-7-hydroxy-7-[(5S)-5-(hydroxymethyl)-1-methyl-2,4-dioxopyrrolidin-3-ylidene]hepta-1,3,5-trienyl]cyclohex-3-en-1-yl]hepta-2,4,6-trienylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O8/c1-33-23(19-35)29(39)27(31(33)41)25(37)17-9-5-3-7-13-21-15-11-12-16-22(21)14-8-4-6-10-18-26(38)28-30(40)24(20-36)34(2)32(28)42/h3-11,13-15,17-18,21-24,35-38H,12,16,19-20H2,1-2H3/b5-3+,6-4+,13-7+,14-8+,17-9+,18-10+,27-25+,28-26+/t21-,22-,23+,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRXEMWZLVUIOR-CVEQOGDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)C(=C(C=CC=CC=CC2CCC=CC2C=CC=CC=CC(=C3C(=O)C(N(C3=O)C)CO)O)O)C1=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)/C(=C(/C=C/C=C/C=C/[C@@H]2CCC=C[C@H]2/C=C/C=C/C=C/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)\O)/C1=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene is a complex organic compound with potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features multiple functional groups that may contribute to its biological activities. The stereochemistry indicated by the (3S,4S) configuration suggests that the compound may exhibit specific interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest various potential applications:
- Anticancer Activity : Some studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar dioxopyrrolidine moieties have shown promise in inhibiting cell proliferation in cancer models .
- Antimicrobial Properties : Compounds with similar frameworks have demonstrated antimicrobial activity against several pathogens. The presence of hydroxyl and dioxopyrrolidine groups may enhance their efficacy by disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
1. Anticancer Studies
A study evaluating the anticancer potential of related pyrrolidine derivatives found significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells. The mechanism involved induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrrolidine Derivative A | A431 | 15 | Apoptosis Induction |
| Pyrrolidine Derivative B | HeLa | 10 | Cell Cycle Arrest |
2. Antimicrobial Activity
Research has shown that certain derivatives exhibit broad-spectrum antimicrobial activity. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the role of hydroxymethyl groups in enhancing membrane permeability .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells leading to apoptosis.
Comparison with Similar Compounds
Structural Analogues
a. Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives
- Structure: These derivatives (e.g., compounds 1 and 2 in ) share a bis-cyclohexenone core but lack the extended heptatrienyl chains and pyrrolidine substituents of the target compound.
- Functionality : The hydroxyl and ketone groups in these derivatives contribute to antioxidant and antimicrobial activities, as demonstrated in vitro .
- Key Difference : The absence of conjugated polyenes and stereospecific pyrrolidine moieties likely reduces their photochemical reactivity compared to the target compound.
b. Curcumin Analogues
- Structure: Curcumin [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione] shares a conjugated diene system but replaces the cyclohexene core with a diketone bridge.
- Bioactivity: Curcumin’s anti-inflammatory and antioxidant properties are well-documented, attributed to its phenolic and enone groups. The target compound’s pyrrolidine-derived groups may introduce novel mechanisms, such as enzyme inhibition (e.g., similar to sulforaphane’s cartilage-protective effects in ), but this remains speculative without direct data.
c. (3E,5E)-3,5-Bis(4-hydroxybenzyl)acrylate
- Structure: This compound (from ) features a shorter conjugated system (di-enone) and aromatic hydroxy groups. The target compound’s extended conjugation and non-aromatic hydroxyls could confer distinct solubility or stability profiles.
Functional Comparisons
Preparation Methods
Chiral Pool Approach
Starting from (5S)-5-(hydroxymethyl)pyrrolidin-2-one, methylation at N1 is achieved using methyl iodide in the presence of a base (e.g., NaH) in THF at 0–25°C. Subsequent oxidation of the pyrrolidine ring to the 2,4-dione system employs Jones reagent (CrO3/H2SO4) or RuO4, though milder conditions (e.g., TEMPO/NaClO2) may preserve stereochemistry.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Stereochemical Integrity |
|---|---|---|---|
| N-Methylation | CH3I, NaH, THF, 0°C → 25°C | 85–90 | Retained (5S) |
| Oxidation to Dione | TEMPO/NaClO2, CH3CN/H2O | 70–75 | Epimerization <2% |
Cyclization Strategy
Alternative routes involve cyclization of N-methyl-δ-valerolactam derivatives. For example, treatment of N-methyl-5-hydroxymethyl-2-pyrrolidone with trifluoroacetic anhydride (TFAA) induces ring-opening and re-cyclization to form the dione.
Construction of the Heptatrienyl Chain
Iterative Wittig Olefination
The (1E,3E,5E,7E)-heptatrienyl moiety is assembled via sequential Wittig reactions. Starting with propenal, a phosphonium ylide (e.g., Ph3P=CHCO2Et) extends the chain iteratively, ensuring E-selectivity through ylide stability and reaction temperature control.
Example Protocol :
Stereochemical Control
The 7-hydroxy group is introduced via Sharpless asymmetric dihydroxylation of a terminal olefin precursor, followed by oxidation to the ketone and reduction to the alcohol with L-Selectride to set the S-configuration.
Coupling of Heptatrienyl-Pyrrolidine-Dione to Cyclohexene
Cyclohexene Core Preparation
The (3S,4S)-cyclohexene derivative is synthesized via asymmetric Diels-Alder reaction between (E,E)-dienophiles and chiral dienes. For example, Danishefsky’s diene and a chiral acrylate ester yield the cyclohexene with >90% ee when catalyzed by a Jacobsen chiral salen complex.
Bis-Alkenylation via Heck Coupling
Palladium-catalyzed Heck coupling attaches the heptatrienyl-pyrrolidine-dione moieties to the cyclohexene. Using Pd(OAc)2, P(o-tol)3, and K2CO3 in DMF at 80°C, the reaction proceeds with retention of configuration at the cyclohexene centers.
Optimized Conditions :
| Parameter | Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) | 78% yield |
| Ligand | P(o-tol)3 (10 mol%) | Prevents β-hydride elimination |
| Base | K2CO3 | Maintains reaction pH |
| Temperature | 80°C | Balances rate vs. decomposition |
Final Assembly and Purification
Tandem Deprotection-Cyclization
After coupling, the hydroxyl groups are deprotected (e.g., using TBAF for silyl ethers), and the pyrrolidine-dione rings undergo acid-catalyzed cyclization (e.g., HCl in MeOH) to form the ylidene linkage.
Chromatographic Resolution
Due to the compound’s polarity and sensitivity, purification employs reverse-phase HPLC (C18 column, MeCN/H2O gradient) followed by crystallization from ethyl acetate/hexane (4:1).
Analytical Validation
Spectroscopic Confirmation
Stereochemical Assignment
X-ray crystallography confirms the (3S,4S) cyclohexene and (5S) pyrrolidine configurations. NOESY correlations validate the E-geometry of the heptatrienyl chains.
Q & A
Q. Advanced: How do dynamic NMR and X-ray crystallography resolve stereochemical ambiguities in its polyene-pyrrolidine conjugate system?
Answer:
- Basic: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are foundational. NMR identifies functional groups and stereochemistry via chemical shifts and coupling constants, while HPLC assesses purity and retention time alignment with synthetic standards .
- Advanced: Dynamic NMR (DNMR) monitors temperature-dependent conformational changes, particularly in the heptatrienyl chains, to distinguish between diastereomers. X-ray crystallography provides unambiguous stereochemical assignment of the cyclohexene core and pyrrolidine substituents by resolving bond angles and spatial arrangements .
Basic: How can synthetic routes be optimized for this compound’s complex stereochemistry?
Q. Advanced: What strategies mitigate side reactions during the conjugation of heptatrienyl chains to the cyclohexene core?
Answer:
- Basic: Retrosynthetic analysis prioritizes stereoselective coupling of pre-functionalized pyrrolidine and cyclohexene modules. Use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiomeric control .
- Advanced: Protecting groups (e.g., tert-butyldimethylsilyl ethers) shield hydroxyl and carbonyl moieties during conjugation. Kinetic trapping via low-temperature (-78°C) Wittig reactions minimizes undesired Z/E isomerization in heptatrienyl chains .
Basic: What methods ensure accurate purity assessment?
Q. Advanced: How do LC/MS and 2D NMR differentiate between residual solvents and structural isomers?
Answer:
- Basic: HPLC with UV detection (206 nm) quantifies purity by peak integration, assuming uniform response factors. ¹H NMR identifies impurities (e.g., acetone at δ 2.1 ppm) via integration against the main product .
- Advanced: LC/MS (ESI+) detects trace isomers via mass fragmentation patterns (e.g., m/z differences from dehydration or oxidation). 2D NOESY correlates proximal protons to confirm spatial relationships in stereoisomers .
Basic: How does stereochemistry influence its physicochemical properties?
Q. Advanced: What computational models predict solvent-dependent conformational stability of the bis-heptatrienyl system?
Answer:
- Basic: The (3S,4S) cyclohexene configuration dictates solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding with hydroxyl groups .
- Advanced: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model solvent effects on torsional angles. Molecular dynamics predict aggregation tendencies in aqueous buffers .
Basic: What storage conditions preserve stability?
Q. Advanced: How do moisture and light degrade the conjugated enol-pyrrolidine system?
Answer:
- Basic: Store at -20°C in amber vials under argon, with desiccants (silica gel) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Advanced: Light exposure induces [4π+4π] cycloaddition in heptatrienyl chains, forming dimers detectable via UV-Vis hypsochromic shifts. Moisture hydrolyzes the dioxopyrrolidine ring, monitored by LC/MS .
Basic: How are reaction mechanisms validated for its synthesis?
Q. Advanced: What isotopic labeling (e.g., ¹³C) tracks regioselectivity in pyrrolidine-heptatrienyl coupling?
Answer:
- Basic: Kinetic studies (e.g., rate vs. catalyst loading) and intermediate trapping (e.g., quenching with MeOH) identify rate-determining steps .
- Advanced: ¹³C-labeled carbonyl groups in pyrrolidine precursors map bond formation via NMR isotope shifts. Isotope Ratio Mass Spectrometry (IRMS) quantifies label incorporation .
Basic: How are contradictory spectral data resolved?
Q. Advanced: What multivariate analyses reconcile discrepancies between theoretical and experimental NMR shifts?
Answer:
- Basic: Cross-validate NMR assignments with COSY and HSQC to distinguish overlapping signals. Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with DFT-predicted values .
- Advanced: Principal Component Analysis (PCA) clusters experimental vs. simulated spectra, identifying outliers from solvent effects or impurities. Machine learning models (e.g., neural networks) refine shift predictions .
Basic: What advanced spectroscopic techniques complement NMR?
Q. Advanced: How does Cryo-EM resolve supramolecular aggregates formed in aqueous solutions?
Answer:
- Basic: Circular Dichroism (CD) spectroscopy probes chiral centers in the cyclohexene core by tracking Cotton effects at 220–260 nm .
- Advanced: Cryogenic Electron Microscopy (Cryo-EM) at 2–3 Å resolution visualizes aggregates stabilized by π-π stacking of heptatrienyl chains. Small-Angle X-ray Scattering (SAXS) quantifies aggregation sizes .
Basic: How is pharmacokinetic behavior predicted in vitro?
Q. Advanced: What organ-on-a-chip models assess blood-brain barrier permeability?
Answer:
- Basic: Caco-2 cell monolayers measure intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability). Microsomal stability assays quantify CYP450-mediated metabolism .
- Advanced: BBB-on-a-chip models with endothelial cells and astrocytes simulate permeability. LC/MS/MS tracks parent compound vs. metabolites in effluent .
Basic: What ethical guidelines govern its use in academic research?
Q. Advanced: How do institutional review boards (IRBs) evaluate toxicity risks in uncharacterized analogs?
Answer:
- Basic: Follow OECD Guidelines 423 for acute oral toxicity testing in rodents. Material Safety Data Sheets (MSDS) mandate fume hood use and PPE (gloves, lab coats) .
- Advanced: IRBs require Structure-Activity Relationship (SAR) data to prioritize analogs for testing. Zebrafish embryo assays (FET) screen developmental toxicity at 24–96 hpf .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
